The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide can be achieved through several methods, typically involving the following steps:
The molecular structure of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide can be described by its chemical formula and molecular weight of approximately 168.25 g/mol.
The compound's 3D structure can be visualized using computational chemistry tools, revealing important steric and electronic properties that influence its biological activity.
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide participates in various chemical reactions:
The mechanism of action for 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide primarily involves its role as an inhibitor of voltage-gated sodium channels, particularly Nav 1.7.
The melting point, boiling point, and other thermodynamic properties would need to be experimentally determined for precise applications.
2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide has several notable applications:
Piperidine rings represent one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, constituting core structural elements in >20 drug classes. Their saturated six-membered ring provides conformational stability while the nitrogen atom serves as a hydrogen bond acceptor or cationic center for target engagement. The 4-aminopiperidine (4AP) subtype, characterized by an amine group at the C4 position, enables versatile functionalization that enhances binding precision to biological targets. This scaffold’s significance arises from three key attributes [1] [8]:
Table 1: Therapeutic Applications of 4-Aminopiperidine Derivatives
Compound Class | Therapeutic Area | Key Features |
---|---|---|
4AP-based HCV inhibitors | Antivirals | Targets viral assembly; EC₅₀ ~2 μM; synergizes with DAAs [1] |
SMO/ERK dual inhibitors | Oncology (e.g., cholangiocarcinoma) | IC₅₀ (SMO) = 17.49 nM; ERK2 inhibition >90%@100 nM [6] |
μ-opioid modulators | Pain management | Allosteric modulation; reduces morphine dose requirements [5] |
Cyclopropylacetamide moieties serve as compact, conformationally restrained modules that enhance ligand-receptor interactions through steric and electronic effects. Their incorporation into 4-aminopiperidine frameworks, such as in 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide (CAS# 926240-41-7), enables precise receptor modulation via three mechanisms [3] [5] [9]:
The evolution of 4AP scaffolds reflects iterative advances in synthetic methodology and target engagement strategies:
Table 2: Key Advances in Aminopiperidine Synthesis
Synthetic Method | Conditions | Advantages | Limitations |
---|---|---|---|
Pyridine hydrogenation (Ru/Co) | H₂ (50–100 bar), 100°C, acid | High diastereoselectivity; scalable [1] | Requires heavy metals; over-reduction risks |
Reductive amination | NaBH₃CN, MeOH, 25°C | Functional group tolerance; mild [1] | Low stereocontrol |
Azide reduction (Staudinger) | PPh₃, THF/H₂O, 25°C | Chemoselective; no epimerization [8] | Phosphine oxide byproducts |
Structural Analysis of 2-(4-aminopiperidin-1-yl)-N-cyclopropylacetamide
Table 3: Molecular Features and Putative Roles
Structural Element | Molecular Properties | Putative Biological Roles |
---|---|---|
4-Aminopiperidine core | pKₐ ~10.5 (amine); Fsp³ = 0.75 | Target anchoring via ionic/H-bond interactions; 3D complexity |
Cyclopropyl ring | Strain energy ~27 kcal/mol; C-C-C 115° | Conformational restraint; enhanced metabolic stability |
Acetamide linker | Rotatable bonds = 2; TPSA = 41 Ų | Orientation vector; membrane permeability modulation |
N-Cyclopropyl group | σ-donor strength +0.57 (vs. alkyl) | Steric occlusion in allosteric pockets; electron donation |
This compound exemplifies scaffold hybridization strategies merging 4AP’s versatility with cyclopropylacetamide’s rigidity. Its synthesis typically involves: (1) N-alkylation of 4-Boc-aminopiperidine with ethyl bromoacetate, (2) deprotection, and (3) coupling with cyclopropylamine [3] [9]. Applications span HCV therapeutics (leveraging 4AP’s role in core protein-LD colocalization inhibition) and oncology (where cyclopropylacetamide disrupts SMO’s transmembrane helix interactions) [1] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3